molecular formula C9H12N4O2 B12272589 n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide

n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide

Cat. No.: B12272589
M. Wt: 208.22 g/mol
InChI Key: XJBSSIUIPAVDOV-UHFFFAOYSA-N
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Description

n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide is a chemical compound with a unique structure that includes a pyridine ring and a hydrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide typically involves the reaction of isoniazid with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential in modulating biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Ethyl-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This distinguishes it from similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

1-ethyl-1-(pyridine-4-carbonylamino)urea

InChI

InChI=1S/C9H12N4O2/c1-2-13(9(10)15)12-8(14)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H2,10,15)(H,12,14)

InChI Key

XJBSSIUIPAVDOV-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)N)NC(=O)C1=CC=NC=C1

Origin of Product

United States

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